molecular formula C8H13N3O B2425728 1-(1,2-Oxazol-3-ylmethyl)piperazine CAS No. 885952-54-5

1-(1,2-Oxazol-3-ylmethyl)piperazine

Cat. No.: B2425728
CAS No.: 885952-54-5
M. Wt: 167.212
InChI Key: VJMTXOUUYNPWLF-UHFFFAOYSA-N
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Description

1-(1,2-Oxazol-3-ylmethyl)piperazine (CAS 885952-54-5) is a chemical compound featuring a piperazine core substituted with a 1,2-oxazole-3-ylmethyl group. With the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol, this structure serves as a valuable building block in medicinal chemistry and drug discovery research . The piperazine ring is a privileged scaffold in pharmacology, found in a wide range of bioactive molecules due to its ability to improve water solubility and optimize pharmacokinetic properties through its two nitrogen atoms, which can act as hydrogen bond donors and acceptors . The 1,2-oxazole (isoxazole) moiety is a stable aromatic heterocycle that is commonly employed in drug design to mimic other functional groups or to contribute to specific interactions with biological targets . As a research chemical, this compound is intended for use in organic synthesis, particularly in the development of novel molecules for pharmaceutical screening. Piperazine-containing compounds are investigated for a broad spectrum of biological activities, including potential applications as anticancer agents, CNS receptor modulators, and anti-infectives . For example, structural analogs have been explored as antagonists for the peripheral type 1 cannabinoid (CB1) receptors, a target for metabolic disorders, and as cytotoxic agents against specific cancer cell lines . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(piperazin-1-ylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-12-10-8(1)7-11-4-2-9-3-5-11/h1,6,9H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMTXOUUYNPWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for 1-(1,2-Oxazol-3-ylmethyl)piperazine and its Analogues

The synthesis of this compound and its derivatives typically involves a convergent approach where the isoxazole (B147169) and piperazine (B1678402) moieties are synthesized separately and then coupled. A common strategy involves the preparation of a 3-(halomethyl)-1,2-isoxazole, which can then be reacted with piperazine or its derivatives to form the final product. For instance, a novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine was synthesized starting from 2-acetylfuran (B1664036) through a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine (B1172632) and subsequent reaction with N-methylpiperazine. researchgate.net Another approach involves the synthesis of a 1,3,4-oxadiazole (B1194373) derivative with piperazine and phenoxypropanol functionalities, showcasing the modularity of these synthetic routes. nih.gov

Strategies for Oxazole (B20620) Ring Formation

The formation of the isoxazole ring is a critical step in the synthesis of the target compound. Various methods have been developed to construct this five-membered heterocycle, each offering distinct advantages in terms of regioselectivity and substrate scope.

(3+2) Cycloaddition Reactions in Oxazole Synthesis

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a powerful and widely used method for constructing isoxazole rings. acs.org This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, such as an alkyne or an alkene. researchgate.net The reaction of nitrile oxides with alkynes directly yields isoxazoles. researchgate.net For instance, a copper-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides provides a highly regioselective, one-step synthesis of isoxazoles. organic-chemistry.org Similarly, enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides can produce 3,4-disubstituted isoxazoles. thieme-connect.com The van Leusen oxazole synthesis, a two-step [3+2] cycloaddition, utilizes tosylmethylisocyanides (TosMICs) and aldehydes to form 5-substituted oxazoles. nih.gov

Cyclization Reactions of Precursors for Oxazole Moiety Generation

Cyclization reactions of appropriately functionalized acyclic precursors provide another major route to the isoxazole moiety. One of the oldest and most important methods is the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.govyoutube.com However, this method can sometimes lead to mixtures of regioisomers. nih.gov To address this, methodologies using β-enamino diketones as precursors have been developed, allowing for better regiochemical control. nih.gov Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) is another efficient method for producing highly substituted isoxazoles. nih.govnih.gov Furthermore, a metal-free, cascade reaction involving trifluoromethyloximation, cyclization, and elimination of α,β-unsaturated carbonyl compounds has been reported for the synthesis of 4-(trifluoromethyl)isoxazoles. organic-chemistry.org

Control and Optimization of Regioselectivity in Oxazole Synthesis

Controlling the regioselectivity of isoxazole synthesis is crucial for obtaining the desired substitution pattern. In [3+2] cycloaddition reactions, the regioselectivity is influenced by both steric and electronic properties of the dipolarophile. acs.org For instance, silicon-substituted dipolarophiles often exhibit high regioselectivity in these reactions. acs.org In the cyclocondensation of 1,3-dicarbonyl compounds, the reaction conditions and the structure of the substrate can be varied to control the regiochemical outcome. nih.govrsc.org The use of β-enamino diketones as precursors has been shown to provide better control over regioselectivity compared to traditional 1,3-dicarbonyls. nih.gov Mechanochemical methods, such as ball milling, have also been explored to control regioselectivity in Ru-catalyzed 1,3-dipolar cycloadditions. researchgate.net Furthermore, the use of vinylphosphonates with a leaving group in either the α or β position allows for the regioselective synthesis of 3,5- and 3,4-disubstituted isoxazoles. rsc.org

Strategies for Piperazine Moiety Incorporation and Functionalization

The piperazine ring is a common nitrogen-containing heterocycle in drug discovery. mdpi.com Its incorporation into the final molecule is a key synthetic step. Traditional methods for synthesizing functionalized piperazines can be lengthy. mdpi.com However, recent advances in C-H functionalization have provided more direct routes to substituted piperazines. encyclopedia.pubmdpi.com

For the synthesis of this compound, the piperazine moiety is typically introduced via nucleophilic substitution, where piperazine or a substituted piperazine displaces a leaving group on the isoxazole's methyl group. The functionalization of the piperazine ring itself can be achieved through various methods, including N-arylation via Buchwald-Hartwig coupling or Ullmann-Goldberg reactions, and N-alkylation through nucleophilic substitution or reductive amination. mdpi.com For instance, the synthesis of Flibanserin involved the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. mdpi.com The development of novel piperazine-based compounds for specific applications, such as siRNA delivery, often involves the rational design and synthesis of linkers that can be chemoselectively conjugated to the piperazine core. nih.gov

N-Alkylation Approaches

N-alkylation is a fundamental and widely used method for the synthesis of N-substituted piperazines. nih.gov This approach involves the direct reaction of the piperazine nucleus with an appropriate alkylating agent. For the synthesis of this compound, the key electrophile would be a 3-(halomethyl)-1,2-oxazole, such as 3-(chloromethyl)-1,2-oxazole or 3-(bromomethyl)-1,2-oxazole.

The primary challenge in the direct alkylation of piperazine is controlling the selectivity between mono-N-alkylation and di-N,N'-alkylation, which often results in a mixture of products. google.com To achieve mono-substitution, one nitrogen atom of the piperazine ring is often protected with a group like tert-butoxycarbonyl (Boc), which can be removed after the alkylation step. Alternatively, using a large excess of piperazine can favor the mono-alkylated product. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. nih.gov

ReactantsReagents & ConditionsProduct TypeReference
Piperazine and Alkyl HalideBase (e.g., K₂CO₃), Solvent (e.g., THF, ACN), Room Temperature to RefluxMono- and Di-N-Alkyl Piperazine Mixture google.comnih.gov
N-Boc-piperazine and Alkyl HalideBase (e.g., NaH), Solvent (e.g., THF), followed by deprotection (e.g., TFA)Mono-N-Alkyl Piperazine nih.gov
Piperazine (large excess) and Alkyl HalideSolvent (e.g., Ethanol), Elevated TemperaturePredominantly Mono-N-Alkyl Piperazine nih.gov

Reductive Amination Protocols

Reductive amination offers a direct and efficient pathway for forming C-N bonds and is a powerful method for synthesizing N-substituted piperazines. nih.gov This protocol involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. To synthesize this compound, this would involve the condensation of piperazine with 1,2-oxazole-3-carbaldehyde, followed by in-situ reduction of the resulting iminium ion intermediate.

A key advantage of this method is its high selectivity for mono-alkylation. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are commonly employed because they are selective for the iminium ion and tolerate a wide range of functional groups. organic-chemistry.orglookchem.com The reaction is typically performed in a one-pot fashion, making it highly convergent and atom-economical. organic-chemistry.org Variations of this protocol can also be used to construct the piperazine ring itself through tandem reductive amination-cyclization reactions. nih.govlookchem.com

ReactantsReducing AgentSolvent & ConditionsKey FeatureReference
Piperazine and 1,2-Oxazole-3-carbaldehydeSodium Triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE) or Acetonitrile (B52724) (ACN), Room TemperatureDirect, high-yield synthesis of the target compound. lookchem.com
N-(2-oxoethyl)amides and α-amino estersSodium Triacetoxyborohydride (STAB)Acetonitrile (ACN) with Acetic AcidOne-pot tandem reaction to form substituted piperazin-2-ones. nih.govorganic-chemistry.org
1,2-Diamine and β-keto esterSodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Formation of 2,3-disubstituted piperazines. nih.gov

Mannich Reactions for Piperazine Functionalization

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (the substrate), formaldehyde (B43269), and a secondary amine, such as piperazine. nih.gov This reaction is particularly useful for the aminomethylation of various substrates and can be applied to the functionalization of heterocyclic rings. nih.govresearchgate.net

In the context of synthesizing this compound, a suitable 1,2-oxazole derivative with an acidic proton could serve as the substrate. The reaction would proceed by forming an Eschenmoser's salt-like intermediate from formaldehyde and piperazine, which then undergoes electrophilic attack by the 1,2-oxazole. This methodology allows for the direct introduction of the piperazinylmethyl moiety onto the oxazole ring in a single step. The choice of solvent, typically ethanol, and reaction temperature are crucial for achieving good yields. nih.gov

Advanced Synthetic Techniques

To improve efficiency, yield, and molecular diversity, modern synthetic strategies are often employed. These techniques offer significant advantages over classical methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. youtube.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govnih.gov This technique is particularly effective for the synthesis of heterocyclic compounds. eurekaselect.com

The synthesis of this compound could benefit from microwave assistance in several steps. For instance, the N-alkylation of piperazine or the formation of the 1,2-oxazole ring from precursors can be significantly expedited. nih.gov The rapid heating provided by microwaves ensures uniform temperature distribution, minimizing the formation of side products. youtube.com

Catalytic Methods in Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. For the synthesis of the target compound, catalytic methods can be applied to both the construction of the heterocyclic rings and the coupling of the two fragments.

Catalytic processes for the synthesis of the piperazine ring often involve intramolecular or intermolecular cyclization reactions. researchgate.net Similarly, the 1,2-oxazole ring can be synthesized via catalytic intramolecular oxidative cycloaddition of aldoximes. mdpi.com

A highly prominent catalytic method for linking molecular fragments is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". europeanscience.orgnih.gov This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole linker between two molecules. A synthetic strategy for a hybrid molecule could involve preparing an alkyne-functionalized piperazine and an azido-functionalized oxazole, which are then joined using a copper catalyst to create a larger, more complex structure. europeanscience.orgnih.gov

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. nih.gov This approach aims to create new chemical entities with potentially improved affinity, selectivity, or a broader spectrum of activity. The this compound structure is itself a hybrid, combining the 1,2-oxazole and piperazine scaffolds.

Advanced synthetic strategies build upon this concept by using the core scaffold as a platform for further hybridization. For example, the piperazine nitrogen can be functionalized with other bioactive heterocyclic systems. nih.gov A common strategy involves using click chemistry to link the piperazine-oxazole unit to another pharmacophore, such as a nitroimidazole or a triazole, creating novel and complex molecular architectures designed for specific biological targets. researchgate.netnih.gov

Chemical Reactions and Reactivity of the Compound

The principal sites for chemical transformation on this compound are the nitrogen atoms of the piperazine ring and the heterocyclic isoxazole ring. The piperazine moiety is susceptible to oxidation, while the isoxazole ring is prone to reduction.

Oxidation Pathways and Mechanisms

The oxidation of this compound is anticipated to primarily involve the piperazine ring, which contains two tertiary amine functionalities. Oxidation of N-alkylpiperazines can proceed through several pathways, depending on the oxidizing agent and reaction conditions.

One common oxidation pathway for tertiary amines like the piperazine nitrogens is the formation of N-oxides. The oxidation of piperazine and its N-alkyl derivatives by reagents such as bromamine-T in an acidic medium has been studied, indicating a first-order dependence on the oxidant and the piperazine concentration. researchgate.net This suggests that under similar conditions, this compound could be oxidized to the corresponding N-oxide at one or both nitrogen atoms of the piperazine ring.

Another potential oxidation pathway involves the formation of more complex products through ring functionalization or cleavage, although this typically requires harsher conditions. The oxidation of the isoxazole ring itself is generally less facile. However, strong oxidizing agents can lead to the cleavage of the ring.

Oxidation Reaction Potential Reagents Anticipated Products General Observations
N-Oxidation of Piperazine RingHydrogen Peroxide, Peroxy acids (e.g., m-CPBA), Bromamine-TThis compound N-oxideA common reaction for tertiary amines. researchgate.net
Oxidative C-H FunctionalizationStrong oxidants (e.g., KMnO4, CrO3)Complex mixture of products, potential ring openingRequires more vigorous conditions; may lead to degradation.

Reduction Reactions of the Compound

The isoxazole ring in this compound is the more susceptible moiety to reduction. The reduction of alkyl-substituted isoxazoles, for instance with lithium aluminum hydride (LAH), has been shown to yield a variety of products resulting from ring opening. cdnsciencepub.com

Specifically, the reduction of 3,5-dimethylisoxazole (B1293586) and 3,4,5-trimethylisoxazole (B86237) with LAH leads to the formation of hydroxyethylaziridines as major products, along with amino alcohols. cdnsciencepub.com This suggests that the reduction of the 3-substituted isoxazole ring in the target compound would likely proceed via cleavage of the N-O bond, followed by further reduction of the resulting enone intermediate.

Catalytic hydrogenation is another method that can be employed for the reduction of isoxazoles. The choice of catalyst and reaction conditions can influence the product distribution.

Reduction Reaction Potential Reagents Anticipated Products General Observations
Isoxazole Ring ReductionLithium Aluminum Hydride (LAH)Amino alcohols, HydroxyethylaziridinesResults in cleavage of the N-O bond and ring opening. cdnsciencepub.com
Catalytic HydrogenationH2/Palladium, H2/Raney NickelRing-opened amino alcoholsA common method for isoxazole reduction.

Electrophilic Aromatic Substitution on Aromatic Moieties

The isoxazole ring in this compound is an aromatic heterocycle, but it is generally considered to be electron-deficient and therefore, not highly reactive towards electrophilic aromatic substitution. Such reactions on the isoxazole ring are known to be difficult and typically require the presence of activating groups on the ring. reddit.com

In the absence of any activating substituents on the isoxazole ring of the target compound, electrophilic substitution is expected to be challenging. If the reaction were to occur, it would most likely take place at the C4 position, as this is the reported site of electrophilic attack in isoxazoles. reddit.com Standard electrophilic aromatic substitution reactions such as nitration or halogenation would likely require forcing conditions and may result in low yields or decomposition of the starting material.

The piperazine ring itself does not undergo electrophilic aromatic substitution.

Electrophilic Substitution Potential Reagents Anticipated Products General Observations
Nitration of Isoxazole RingHNO3/H2SO41-((4-Nitro-1,2-oxazol-3-yl)methyl)piperazineExpected to be difficult and require harsh conditions. reddit.com
Halogenation of Isoxazole RingBr2/FeBr3, Cl2/AlCl31-((4-Halo-1,2-oxazol-3-yl)methyl)piperazineLikely to have low reactivity. reddit.com
Friedel-Crafts Acylation/AlkylationAcyl/Alkyl Halide/Lewis AcidNot expected to be facileThe isoxazole ring is deactivated towards these reactions.

Structure Activity Relationship Sar and Structural Modifications

Pharmacophore Identification and Core Scaffold Modification

The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.gov Its two nitrogen atoms, typically at positions 1 and 4, provide sites for substitution, allowing for the modulation of pharmacokinetic and pharmacodynamic properties. nih.gov The basicity of the N-4 nitrogen of the piperazine ring is a crucial factor, with modifications at this position often leading to significant changes in biological activity. researchgate.net

In the context of 1-(1,2-Oxazol-3-ylmethyl)piperazine, the core pharmacophore can be described by several key features. Ligand-based pharmacophore models for similar N-aryl and N-heteroaryl piperazine derivatives have identified a combination of a positive nitrogen center, a donor atom, acceptor atom centers, and hydrophobic groups as essential for activity. nih.gov The 1,2-oxazole ring serves as a key component, likely participating in hydrogen bonding and other interactions with target proteins.

Modification of the core scaffold, particularly the piperazine moiety, has been a common strategy to optimize activity. The introduction of various substituents on the piperazine ring can significantly alter the compound's biological profile. For instance, the N-1 nitrogen allows for the introduction of hydrogen bond acceptors and hydrophobic groups, often without creating a new stereocenter. nih.gov

Impact of Substituent Effects on Molecular Recognition and Biological Activity

The nature and position of substituents on the aromatic or heterocyclic rings attached to the piperazine core profoundly influence molecular recognition and biological activity.

For example, in a series of coumarin-piperazine derivatives, the presence of one or two trifluoromethyl groups on a benzyl (B1604629) substituent at the piperazine nitrogen was critical for potent acetylcholinesterase (AChE) inhibitory activity. Replacing these with methyl, fluoro, cyano, or ester groups led to a significant decrease in activity. nih.gov Similarly, a naphthalene (B1677914) moiety also conferred high activity. nih.gov

The electronic properties of substituents also play a vital role. In one study, the conformational effects of ortho substituents on a phenyl ring attached to piperazine were found to be more significant than their electronic properties. researchgate.net Conversely, meta and para substituents exerted their influence primarily through electronic effects. researchgate.net

The following table summarizes the impact of different substituents on the biological activity of various piperazine derivatives:

Core Scaffold Substituent Position Effect on Activity Reference
Coumarin-piperazineTrifluoromethyl (x2)Benzyl at N-piperazineHigh AChE inhibition nih.gov
Coumarin-piperazineNaphthaleneBenzyl at N-piperazineHigh AChE inhibition nih.gov
Coumarin-piperazineMethyl, Fluoro, Cyano, EsterBenzyl at N-piperazineReduced AChE inhibition nih.gov
Diazaphenothiazine-triazolep-chlorobenzyl1,2,3-triazoleIncreased lipophilicity mdpi.com
Diazaphenothiazine-triazolep-cyanobenzyl1,2,3-triazoleDecreased lipophilicity mdpi.com
PhenylpiperazineOrtho substituentsPhenyl ringConformational effects dominate researchgate.net
PhenylpiperazineMeta/Para substituentsPhenyl ringElectronic effects dominate researchgate.net

Influence of Linker Length and Connectivity on Biological Interactions

The linker connecting the core piperazine scaffold to other molecular fragments is a critical determinant of biological activity. The length and flexibility of this linker can significantly impact how a molecule fits into a binding pocket and interacts with its target.

In a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines, elongation of the alkyl linker between the piperazine and the methoxyphenyl group generally improved selectivity for σ1 receptors over 5-HT2B receptors. nih.gov Specifically, a four-carbon linker was found to be optimal for the highest affinity in a series of coumarin-piperazine derivatives. nih.gov

The nature of the linker also plays a crucial role. For instance, in a study of coumarin-piperazine derivatives with antimicrobial activity, a 2-oxo-ethyl linker between the coumarin (B35378) and piperazine rings was found to be optimal. nih.gov Replacing this linker with a ketone, oxime, O-methyloxime, or O-benzyloxime resulted in decreased activity. nih.gov

Furthermore, the connectivity of the linker can influence the chemical stability of the molecule. In a study of maleimide (B117702) linkers based on a piperazine motif, the rate of hydrolysis was strongly influenced by the length of the linker between the piperazine and the maleimide group. nih.gov A shorter linker led to rapid hydrolysis, while increasing the linker length with fragments like “–(CH2)2O(CH2)2–” or “–(CH2)5–” significantly reduced the rate of hydrolysis. nih.gov

Role of Physicochemical Parameters in Structure-Activity Relationships

Physicochemical parameters, particularly lipophilicity, play a pivotal role in the SAR of piperazine derivatives. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Generally, a good balance between solubility and permeability is achieved with a logP value between 0 and 3. nih.gov High lipophilicity (logP > 5) can lead to rapid metabolism, low solubility, and poor absorption. nih.gov

In a study of 2-aminothiazol-4(5H)-one derivatives, a clear relationship was observed between the structure of the compounds and their lipophilicity parameters. mdpi.com For most of the tested compounds, larger substituents in the 2-position of the thiazole (B1198619) ring resulted in higher lipophilicity values. mdpi.com

The following table illustrates the lipophilicity of various diazaphenothiazine derivatives:

Derivative Substituent Isomer Relative Lipophilicity (RM0) Reference
3p-chlorobenzyl1,6-diazaphenothiazine2.872 mdpi.com
8p-chlorobenzyl1,8-diazaphenothiazine2.464 mdpi.com
4p-cyanobenzyl1,6-diazaphenothiazineLower lipophilicity mdpi.com
9p-cyanobenzyl1,8-diazaphenothiazineLower lipophilicity mdpi.com

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Ligand-Target Binding Modes and Interaction Analysis

Molecular docking studies on analogs of 1-(1,2-Oxazol-3-ylmethyl)piperazine have been crucial in elucidating their binding modes with various biological targets. For instance, in studies involving quinoxaline-isoxazole-piperazine conjugates targeting the Epidermal Growth Factor Receptor (EGFR), docking analyses revealed key binding interactions within the receptor's active site. These studies demonstrated that the compounds could fit into the binding pocket and form significant interactions with key amino acid residues nih.govmssm.edu.

Similarly, in the investigation of isoxazole (B147169) derivatives targeting Monoamine Oxidase-A (MAO-A), molecular modeling was employed to predict the preferred binding modes. These studies help in understanding the nature of interactions that govern the binding of the designed molecules with the MAO-A enzyme . The insights gained from such analyses are vital for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

The types of interactions frequently observed in these studies include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which collectively contribute to the stability of the ligand-protein complex.

Evaluation of Binding Affinity and Selection of Optimal Binding Poses

A critical aspect of molecular docking is the evaluation of binding affinity, often expressed as a docking score or binding energy. This metric helps in ranking and prioritizing compounds for further experimental testing. For quinoxaline-piperazine-oxazole conjugates, molecular docking studies on the EGFR receptor suggested that the active compounds have higher binding energies than the reference drug Erlotinib, indicating a strong potential for inhibition researchgate.net.

The selection of the optimal binding pose is another crucial outcome of docking simulations. This pose represents the most energetically favorable orientation of the ligand within the active site. The analysis of these poses provides a structural basis for the observed biological activity and aids in the rational design of new derivatives with improved affinity and selectivity.

Quantum Chemistry Calculations

Quantum chemistry calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and properties of molecules. While specific studies on this compound are not prevalent in the reviewed literature, density functional theory (DFT) is a common method used for related heterocyclic compounds. DFT can be utilized to optimize the geometry of the molecule, calculate its electronic properties such as molecular orbital energies (HOMO and LUMO), and determine electrostatic potential surfaces. This information is valuable for understanding the reactivity of the molecule and its potential to interact with biological targets. For instance, in studies of other piperazine-containing heterocyclic compounds, DFT has been used to optimize the geometry of the ligands before docking studies to ensure a more accurate prediction of binding modes researchgate.net.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and flexibility of both the ligand and the target protein upon binding.

For isoxazole-piperazine derivatives, MD simulations have been performed to confirm the stability of the ligand-protein complex predicted by docking studies. The results of these simulations often show that the compounds remain stably bound within the active site of the target throughout the simulation period, reinforcing the validity of the docking results nih.gov. The analysis of the trajectory from an MD simulation can reveal dynamic hydrogen bond networks and fluctuations in protein structure that are not apparent from static docking poses.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. Various in silico models and software are used to predict these pharmacokinetic parameters.

For analogs of this compound, such as quinoxaline-isoxazole-piperazine conjugates, in silico ADME predictions have been performed using tools like SwissADME and pkCSM nih.govmssm.edu. These studies typically evaluate a range of properties, including:

Lipinski's Rule of Five: To assess oral bioavailability. Studies on related compounds have shown that they often adhere to this rule nih.govmssm.edu.

Gastrointestinal (GI) Absorption: Predictions indicate the extent to which a compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: This is crucial for compounds targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting potential drug-drug interactions.

Toxicity: In silico tools can also predict potential toxicities, such as hepatotoxicity or mutagenicity nih.govnih.gov.

The results of these theoretical predictions help in identifying potential liabilities of drug candidates early in the discovery process, allowing for structural modifications to improve their pharmacokinetic profiles.

Below is an interactive data table summarizing the types of computational studies performed on analogs of this compound and the key findings.

Computational MethodTarget/PropertyKey Findings
Molecular Docking EGFRPrediction of binding modes and interactions with key amino acid residues. Higher predicted binding energies compared to standard drugs.
MAO-AElucidation of preferred binding modes to understand inhibitory mechanisms.
Quantum Chemistry Molecular PropertiesOptimization of ligand geometry for more accurate docking. Calculation of electronic properties to understand reactivity.
Molecular Dynamics Ligand-Protein ComplexConfirmation of the stability of the docked poses over time. Analysis of dynamic interactions and conformational changes.
ADME Prediction PharmacokineticsAssessment of druglikeness based on Lipinski's Rule of Five. Prediction of GI absorption, BBB penetration, and potential for drug-drug interactions.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of "1-(1,2-Oxazol-3-ylmethyl)piperazine". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique pieces of the structural puzzle, which, when combined, confirm the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," both ¹H NMR and ¹³C NMR spectra are essential for confirming the connectivity of the isoxazole (B147169) ring, the methyl bridge, and the piperazine (B1678402) moiety.

¹H NMR (Proton NMR) analysis reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for "this compound" would include:

Isoxazole Ring Protons: The isoxazole ring has two protons. The proton at position 4 (H-4) would typically appear as a doublet, and the proton at position 5 (H-5) would also be a doublet, with chemical shifts characteristic of heterocyclic aromatic systems. For a related 3,5-disubstituted isoxazole, the isoxazole proton signal appears around 6.8 ppm.

Methylene (B1212753) Bridge (-CH₂-): The two protons of the methylene group connecting the isoxazole ring to the piperazine ring would likely appear as a singlet, with a chemical shift influenced by the adjacent nitrogen and the aromatic ring.

Piperazine Ring Protons: The eight protons on the piperazine ring are in two different chemical environments. The four protons on the carbons adjacent to the methylene-linked nitrogen will have a different chemical shift from the four protons on the carbons adjacent to the secondary amine (-NH). These typically appear as broad multiplets in the 2.5-3.5 ppm range. The NH proton itself would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. The expected ¹³C NMR spectrum for "this compound" would show:

Isoxazole Ring Carbons: Three distinct signals for the carbons of the isoxazole ring (C-3, C-4, and C-5). In similar isoxazole structures, these carbons resonate at approximately 170 ppm, 97 ppm, and 163 ppm, respectively.

Methylene Bridge Carbon: A signal for the carbon of the -CH₂- group.

Piperazine Ring Carbons: Two signals for the two sets of non-equivalent carbon atoms in the piperazine ring. These typically resonate in the 45-55 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for similar structural motifs.

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Isoxazole C3-~160-170
Isoxazole C4-H~6.0-6.5~100-105
Isoxazole C5-H~8.0-8.5~150-155
Methylene (-CH₂-)~3.6-3.8~55-60
Piperazine (-CH₂-N-CH₂-)~2.5-2.8~50-54
Piperazine (-CH₂-NH-CH₂-)~2.8-3.1~44-48
Piperazine (-NH)Variable (broad)-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For "this compound" (molecular formula C₈H₁₃N₃O), the expected molecular weight is approximately 167.21 g/mol .

In an MS experiment, the molecule would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ in the case of soft ionization techniques like electrospray ionization (ESI). Common fragmentation patterns would involve the cleavage of the bond between the methylene bridge and the piperazine ring, or the fragmentation of the piperazine ring itself, leading to characteristic daughter ions. The structural characterization of newly synthesized piperazine derivatives is often accomplished using mass spectral data.

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for "this compound" would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorption peaks include:

N-H Stretch: A moderate to weak band in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region due to the stretching of C-H bonds in the piperazine and methylene groups. Aromatic C-H stretching from the isoxazole ring may appear just above 3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring would appear in the 1400-1650 cm⁻¹ region.

C-N Stretch: Bands corresponding to the C-N stretching of the piperazine ring would be observed in the 1000-1300 cm⁻¹ range.

N-O Stretch: The isoxazole ring's N-O bond would show a characteristic stretching vibration, typically around 1150 cm⁻¹.

C-O Stretch: The C-O stretching of the isoxazole ring would also be present, often near 1070 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Piperazine N-HStretch3200 - 3500
Aromatic C-H (Isoxazole)Stretch3000 - 3100
Aliphatic C-H (Piperazine, Methylene)Stretch2800 - 3000
Isoxazole RingC=N and C=C Stretch1400 - 1650
Piperazine C-NStretch1000 - 1300
Isoxazole N-OStretch~1150
Isoxazole C-OStretch~1070

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials. They are also the primary methods for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and HPLC-UV Detection

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and other chemical entities. For a compound like "this compound," a reversed-phase HPLC method would typically be developed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol.

The compound is detected as it elutes from the column, most commonly by a UV detector. The isoxazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for both qualitative and quantitative analysis. An LC-MS method for "this compound" would allow for the separation of the compound from any impurities, while the mass spectrometer would provide mass information for each eluting peak. This is particularly useful for identifying unknown impurities by their molecular weight and fragmentation patterns.

For quantitative purposes, LC-MS, especially when using tandem mass spectrometry (LC-MS/MS), offers very high sensitivity and selectivity, allowing for the detection and quantification of the compound at very low concentrations.

Other Analytical Approaches for Specific Applications

Beyond mainstream chromatographic methods, other analytical techniques provide valuable alternatives for the determination of this compound. These methods can offer benefits in terms of cost-effectiveness, speed, and suitability for specific sample types.

Spectrophotometric Methods

Spectrophotometry represents a simple, rapid, and cost-effective analytical technique that can be adapted for the quantification of this compound. Although the native molecule may not possess a strong chromophore for direct spectrophotometric analysis at higher wavelengths, the presence of the piperazine moiety allows for derivatization reactions to produce colored complexes that can be readily measured. jocpr.comrdd.edu.iq

One common approach involves charge-transfer complexation. The lone pair of electrons on the nitrogen atoms of the piperazine ring can interact with electron acceptors, known as π-acceptors, to form intensely colored charge-transfer complexes. researchgate.net Reagents such as iodine, chloranilic acid, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective π-acceptors for piperazine and its derivatives. rdd.edu.iq The formation of these complexes results in a significant bathochromic shift, allowing for their quantification in the visible region of the electromagnetic spectrum, thereby minimizing interference from excipients that typically absorb in the UV region.

Another strategy is the formation of ion-pair complexes. The basic nature of the piperazine ring allows it to be protonated in an acidic medium. This cationic species can then form an ion-pair with an anionic dye, such as bromocresol green. researchgate.net The resulting ion-pair complex is extractable into an organic solvent, and the absorbance of the organic layer is proportional to the concentration of the drug.

The application of these methods to this compound would involve optimizing reaction conditions such as pH, reagent concentration, reaction time, and temperature to ensure complete and stable complex formation. The table below summarizes hypothetical spectrophotometric methods that could be developed for the quantification of this compound based on established methods for piperazine.

Table 1: Hypothetical Spectrophotometric Methods for the Determination of this compound

Method TypeReagentWavelength (λmax)Linearity Range (µg/mL)
Charge-Transfer ComplexationIodine360-370 nm5-50
Charge-Transfer ComplexationChloranilic Acid340-350 nm1-15
Ion-Pair ComplexationBromocresol Green405-415 nm2-20

Capillary Electrophoretic Techniques

Capillary electrophoresis (CE) has emerged as a powerful separation technique with high efficiency, short analysis times, and minimal sample and reagent consumption. hakon-art.com For the analysis of this compound, various modes of CE could be employed.

Given that this compound is a basic compound, it will be positively charged in an acidic buffer. This allows for its separation by capillary zone electrophoresis (CZE), the simplest form of CE. In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. The high resolving power of CZE would enable the separation of this compound from its potential impurities and degradation products.

For the analysis of this compound in complex matrices such as biological fluids, micellar electrokinetic chromatography (MEKC) could be advantageous. MEKC is a modification of CE that uses surfactants (micelles) as a pseudo-stationary phase. This allows for the separation of both charged and neutral molecules. The hydrophobic part of this compound can interact with the micelles, providing an additional separation mechanism based on partitioning between the aqueous buffer and the micelles.

Detection in CE is typically performed using UV-Vis absorbance. As this compound may have a low molar absorptivity, indirect UV detection could be employed. hakon-art.com This involves adding a chromophore to the background electrolyte. The analyte displaces the chromophore, leading to a decrease in absorbance that is proportional to the analyte concentration.

The table below outlines potential capillary electrophoretic conditions for the analysis of this compound.

Table 2: Potential Capillary Electrophoretic Conditions for this compound Analysis

CE ModeBackground ElectrolyteCapillaryApplied VoltageDetection
CZE25 mM Phosphate buffer (pH 2.5)Fused silica (B1680970) (50 µm i.d., 50 cm length)+20 kVDirect UV at 200 nm
MEKC25 mM Phosphate buffer (pH 7.0) with 50 mM Sodium Dodecyl SulfateFused silica (50 µm i.d., 50 cm length)+15 kVDirect UV at 214 nm
CZE with Indirect Detection10 mM Imidazole (pH 4.5) with 5 mM Naphthalenedisulfonic acidFused silica (50 µm i.d., 60 cm length)-25 kVIndirect UV at 254 nm

Applications and Future Research Directions in Chemical Science

Role as a Chemical Probe or Research Tool

The unique structural framework of 1-(1,2-oxazol-3-ylmethyl)piperazine and its derivatives positions them as valuable chemical probes for exploring complex biological systems. The piperazine (B1678402) moiety often serves as a versatile scaffold or linker, enabling the connection of various functional groups to probe biological targets. bohrium.com For instance, derivatives incorporating a piperazine core have been developed as potential Positron Emission Tomography (PET) probes for imaging enzymes like the PIM1 kinase, which is implicated in cancer. nih.gov The synthesis of such probes involves labeling with isotopes like carbon-11, allowing for non-invasive visualization of enzyme activity and distribution in vivo. nih.gov

Furthermore, the piperazine-oxazole scaffold can be used in virtual and high-throughput screening to identify novel bioactive agents. wellcomeopenresearch.org By using the core structure as a query, chemists can search large compound libraries for analogues with specific biological activities. wellcomeopenresearch.org This approach has been successful in identifying new chemical scaffolds with anti-schistosomal properties, demonstrating the utility of piperazine-containing compounds as tools for drug discovery. wellcomeopenresearch.org A related compound, 1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine, is noted for its potential in studying metabolic pathways and cellular energy regulation as an activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK). evitachem.com

**7.2. Exploration of Novel Biological Activities for Academic Investigation

The combination of the piperazine and oxazole (B20620) rings, both known to be present in various biologically active compounds, makes this scaffold a prime candidate for academic investigation into novel therapeutic properties. asianpubs.orgresearchgate.net

The search for new antimicrobial agents is a critical area of research, and piperazine derivatives have shown considerable promise. nih.govnih.gov A variety of novel piperazine derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. ijcmas.com Studies have shown that certain piperazine compounds exhibit potent bactericidal activity, with some proving effective against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govijcmas.com

The mechanism of antimicrobial action for some piperazine derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov For example, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was shown to be taken up by microbial cells, leading to cell disruption through the inhibition of DNA gyrase. nih.gov The 1,3,4-oxadiazole (B1194373) ring, structurally related to the oxazole in the title compound, is also a key component in many compounds with demonstrated antibacterial, antifungal, and antiviral activities. nih.govresearchgate.net The combination of piperazine with triazole moieties has also yielded compounds with notable antimicrobial effects. nih.gov

Compound ClassTested OrganismsObserved Activity/Key FindingsReference
Novel Piperazine DerivativesE. coli, K. pneumoniae, S. flexineri, S. aureus, MRSASeveral compounds showed potent bactericidal activities, with one proving very effective against S. flexineri, S. aureus, and MRSA. ijcmas.com
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidis, S. aureus, MRSAInhibited DNA gyrase, causing cell disruption. Showed significant uptake into microbial cells. nih.gov
1,3,4-Oxadiazole DerivativesVarious Bacteria, Fungi, Viruses, ProtozoaA review highlights that many derivatives show potent antimicrobial activity, often exceeding that of known drugs. nih.gov
Piperazine-1,2,3-triazole ScaffoldsVarious Bacteria and FungiCompound 7x was identified as a valuable lead for further optimization as an antimicrobial agent. nih.gov

Oxidative stress is implicated in a wide range of diseases, making the development of novel antioxidants a key research goal. nih.gov The piperazine nucleus is a component of many molecules that exhibit significant antioxidant properties. asianpubs.orgresearchgate.net Research has shown that the antioxidant capacity of piperazine derivatives can be significantly influenced by the nature of the substituents attached to the piperazine ring. nih.govnih.govresearchgate.net

In one study, a series of 1-aryl/aralkyl piperazine derivatives were synthesized and evaluated using DPPH, ABTS, and FRAP assays. nih.govnih.gov The results indicated that the presence of a hydroxyl group on the aryl substituent was crucial for potent antioxidant activity. nih.govnih.govresearchgate.net One such compound demonstrated the highest radical scavenging activity and a significant ability to inhibit lipid peroxidation, comparable to the standard antioxidant BHT. nih.gov These findings underscore the potential for designing piperazine-based compounds as effective antioxidants for academic study. nih.gov Additionally, piperazine derivatives linked to biphenyl-3-oxo-1,2,4-triazine have been noted for their antioxidant properties in the context of neuroprotection. nih.gov

Compound SeriesAssay MethodKey FindingReference
1-Aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moietyDPPH Radical ScavengingCompound 3c (with a hydroxyl group) showed the highest activity (IC50 189.42 µmol/L). nih.gov
ABTS Radical ScavengingCompound 3c again demonstrated the highest activity. nih.govresearchgate.net
Lipid Peroxidation InhibitionCompound 3c showed the highest significant inhibition, comparable to the control (BHT). nih.gov

The piperazine scaffold is a well-known pharmacophore in neuropharmacology. Certain 1-arylpiperazines have been investigated for their effects on central serotonergic receptors. nih.gov These studies show that compounds like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) can act as antagonists at 5-HT₂ receptors, which are involved in various neurological processes. nih.gov Such activity highlights the potential of piperazine derivatives to modulate neurotransmitter systems, providing a basis for investigating their neuroactive properties.

Furthermore, the link between oxidative stress and neurodegenerative diseases suggests that the antioxidant capabilities of piperazine derivatives could be relevant to neuroprotection. nih.govnih.gov Derivatives that combine cholinesterase inhibition with antioxidant activity are being explored as potential agents to improve learning and memory. nih.gov The activation of AMPK by related oxazole-piperazine compounds is also of interest, as AMPK plays a role in cellular energy regulation, a process often dysregulated in neurodegenerative disorders. evitachem.com

Utility as a Synthetic Building Block in Complex Molecule Synthesis

The this compound structure represents the conjugation of two important heterocyclic building blocks. Both piperazine and oxazole rings are frequently used in the synthesis of more complex, biologically active molecules. bohrium.comlifechemicals.com Piperazine is often employed as a linker to connect different pharmacophores or as a core scaffold for building combinatorial libraries of compounds for screening. bohrium.comresearchgate.net

An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been developed, highlighting their value as versatile synthetic intermediates. researchgate.net Similarly, the oxazole ring, while not naturally occurring itself, is found in numerous complex natural products with significant biological activity, driving the development of novel synthetic chemistry. lifechemicals.com Synthetic pathways have been established to create complex molecules by coupling piperazine with other heterocyclic systems like 1,3,4-oxadiazole and benzothiazole-triazole hybrids, demonstrating the utility of the piperazine moiety in constructing diverse and potentially bioactive chemical entities. nih.govnih.gov

Rational Design of Next-Generation Analogues and Derivatives

The principles of rational drug design are actively being applied to the piperazine scaffold to create next-generation analogues with improved potency and selectivity. nih.govnih.gov This approach involves making strategic structural modifications to a known chemical scaffold to enhance its interaction with a biological target. researchgate.net

For example, new anticancer agents have been designed by introducing substituted phenylpiperazines into a 1,2-benzothiazine scaffold, with the goal of creating novel topoisomerase II inhibitors. nih.govnih.gov Molecular docking studies are used to predict how these new analogues will bind to their target, guiding the synthetic effort. nih.govnih.gov This strategy has led to the identification of compounds with cytotoxic activity comparable to established drugs like doxorubicin, but with potentially lower toxicity to healthy cells. nih.govnih.gov Similar design strategies have been used to create novel benzothiazole-piperazine-1,2,3-triazole hybrids and to explore the chemical space around active "hit" compounds from screening campaigns to develop new schistosomicides. wellcomeopenresearch.orgnih.govresearchgate.net This iterative process of design, synthesis, and testing is crucial for developing new chemical entities with optimized properties.

Q & A

Basic Research Questions

Q. What synthetic strategies improve yield and purity in the preparation of 1-(1,2-Oxazol-3-ylmethyl)piperazine derivatives?

  • Methodological Answer : Solvent selection and reaction conditions critically influence yield. For example, ethanol with KOH/KI may lead to undesired byproducts (e.g., ethoxyethyl derivatives) via nucleophilic substitution. Switching to acetone with K₂CO₃ under reflux minimizes side reactions by reducing ethanol's nucleophilic interference, improving yields of both S- and N-alkylated isomers . Characterization via ¹H/¹³C NMR and LCMS ensures structural validation (e.g., δ ~3.6–3.8 ppm for oxazole-CH₂-piperazine protons) .

Q. How can researchers characterize the coordination chemistry of piperazine-containing ligands like this compound?

  • Methodological Answer : Potentiometric titration in a constant ionic medium (e.g., 0.1 M KCl) assesses thermodynamic stability constants with transition metals (e.g., Cu²⁺, Ni²⁺). Pairing with spectroscopic techniques (UV-Vis, EPR) confirms binding modes. Note that crystal structures alone lack thermodynamic data, necessitating complementary methods .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Receptor binding assays (e.g., 5-HT₁A, dopamine D₂) using radioligands (³H-8-OH-DPAT for serotonin receptors) quantify affinity. Functional assays (e.g., cAMP modulation) evaluate agonism/antagonism. Behavioral screens (e.g., amphetamine-induced stereotypy in rodents) assess antipsychotic potential .

Advanced Research Questions

Q. How can structural modifications to the oxazole or piperazine moieties enhance selectivity for serotonin vs. dopamine receptors?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂) to the oxazole ring to modulate electron density and steric effects. Compare analogs via molecular docking (e.g., AutoDock Vina) to map interactions with 5-HT₁A (e.g., Ser159, Phe362) versus D₂ (e.g., Asp114, Phe382). For example, fluorobenzyl substitutions reduce catalepsy risk by lowering D₂ affinity .

Q. What experimental approaches resolve contradictions in thermodynamic vs. structural data for metal-ligand complexes?

  • Methodological Answer : Combine isothermal titration calorimetry (ITC) with X-ray crystallography. ITC quantifies ΔH and ΔS, while crystallography identifies coordination geometry. For instance, discrepancies in Pr³⁺ complex stability may arise from solvent effects not captured in solid-state structures .

Q. How do solvent polarity and pH influence the stability of this compound derivatives during storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) monitor degradation via HPLC. Acetonitrile/water mixtures (≥50% organic) reduce hydrolysis of the oxazole ring. LCMS identifies degradation products (e.g., oxazole ring-opening via m/z shifts) .

Q. What strategies mitigate off-target effects in preclinical models when evaluating antipsychotic activity?

  • Methodological Answer : Use selective receptor knockout mice (e.g., 5-HT₁A⁻/⁻) to isolate target contributions. Behavioral assays (e.g., Sidman avoidance) paired with microdialysis (measuring dopamine/serotonin levels) differentiate efficacy from side effects. Chronic dosing studies (14–28 days) assess dopamine receptor supersensitivity risks .

Data Contradiction Analysis

Q. Why might in vitro receptor binding data conflict with in vivo behavioral results for this compound?

  • Methodological Answer : Pharmacokinetic factors (e.g., BBB penetration) or metabolite activity may explain discrepancies. Measure plasma/brain concentrations via LC-MS/MS. Test metabolites (e.g., N-oxides) in binding assays. For example, poor BBB permeability despite high 5-HT₁A affinity may require prodrug strategies .

Structural and Mechanistic Insights

Q. How does the oxazole ring's electronic profile influence π-π stacking in receptor binding?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) compare charge distributions. Electron-deficient oxazoles enhance stacking with aromatic residues (e.g., Phe361 in 5-HT₁A). Substituent effects (e.g., methyl vs. trifluoromethyl) are validated via SPR binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.